molecular formula C12H6Br2O B3054744 1,6-Dibromo-dibenzofuran CAS No. 617707-26-3

1,6-Dibromo-dibenzofuran

Cat. No. B3054744
CAS RN: 617707-26-3
M. Wt: 325.98 g/mol
InChI Key: GTBHKGLPGHNIIC-UHFFFAOYSA-N
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Description

1,6-Dibromo-dibenzofuran is a chemical compound with the molecular formula C12H6Br2O . It has an average mass of 325.983 Da and a monoisotopic mass of 323.878540 Da .


Synthesis Analysis

The synthesis of dibenzofurans often starts with creating the C–O bond of the furan ring . This can be followed by the formation of dibenzofurans by cyclizing diarylether derivatives . An efficient method for the synthesis of dibenzofurans from o-iododiaryl ethers is catalyzed by reusable Pd/C under ligand-free conditions . A novel and efficient protocol for the rapid construction of dibenzofuran motifs from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes involves one-pot Pd-catalyzed cross-coupling/aromatization and Cu-catalyzed Ullmann coupling .


Molecular Structure Analysis

The molecular structure of 1,6-Dibromo-dibenzofuran is composed of a dibenzofuran nucleus with bromine atoms at the 1 and 6 positions . The compound has a molecular weight of 325.983 .


Chemical Reactions Analysis

Dibenzofuran compounds, including 1,6-Dibromo-dibenzofuran, are known to undergo various chemical reactions. For instance, in the metabolism of dibenzofurans, the first attack of dioxygenation is specific to the 4,4a position, also known as the angular position .


Physical And Chemical Properties Analysis

1,6-Dibromo-dibenzofuran has a molecular weight of 325.983 . More detailed physical and chemical properties were not found in the retrieved sources.

Safety and Hazards

While specific safety and hazards data for 1,6-Dibromo-dibenzofuran were not found, dibenzofuran compounds are generally considered hazardous. They can cause damage to organs, are harmful if swallowed, and are highly flammable . They are also toxic to aquatic life .

Future Directions

Benzofuran compounds, including 1,6-Dibromo-dibenzofuran, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on the development of novel methods for constructing benzofuran rings, as well as exploring the biological activities of these compounds .

properties

IUPAC Name

1,6-dibromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBHKGLPGHNIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335653
Record name 1,6-dibromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

617707-26-3
Record name 1,6-dibromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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